Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine
Description
Structure and Key Features: Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine is a tertiary amine featuring a pyrrolidine ring substituted at the 3-position with an ethyl chain terminated by a dimethylamino group. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.25 g/mol (estimated). This compound is structurally distinct from ether-linked analogs like Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine (CAS 67563-57-9, MW 158.24 g/mol), which contains an oxygen atom in the ethyl chain .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-ylethanamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)6-4-8-3-5-9-7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
FIDIPXDLHOMWCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine typically involves the reaction of pyrrolidine with dimethylamine under specific conditions. One common method is the reductive amination of 3-pyrrolidinylacetaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The dimethylamine group can also participate in electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Lipophilicity : The absence of oxygen or aromatic groups in this compound results in lower polarity compared to its ether-linked analog and benzyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
